

# A Comparative Guide to UPLC Method Validation for Telmisartan Related Substances

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## **Compound of Interest**

Compound Name: *Telmisartan Amide*

Cat. No.: *B127455*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of validated Ultra-Performance Liquid Chromatography (UPLC) methods for the determination of related substances in Telmisartan. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable, robust, and accurate analytical method in compliance with regulatory requirements. The information presented is based on a thorough review of published experimental data.

## I. Comparison of Validated UPLC Methods

The selection of an appropriate UPLC method is critical for ensuring the quality and safety of Telmisartan drug substances and products. The following table summarizes the chromatographic conditions of various validated UPLC methods, offering a side-by-side comparison to aid in method selection.

Table 1: Comparison of Chromatographic Conditions for Telmisartan Related Substances Analysis

Parameter	Method 1	Method 2	Method 3
Column	Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 $\mu$ m)[1]	Acquity BEH Shield- RP18 (100 x 2.1 mm, 1.7 $\mu$ m)[2]	Symmetry shield RP 8 (150 mm x 4.6 mm, 3.5 $\mu$ m)
Mobile Phase A	Gradient Programme of Solvents A and B[1]	0.025M Potassium dihydrogen phosphate, 0.0027M 1-hexane sulphonic acid sodium salt and 1 mL of triethyl amine in water, pH 4.5[2]	0.05% trifluoroacetic acid
Mobile Phase B	Not Specified	Not Specified	Acetonitrile
Gradient Program	Yes[1]	time (min)/% mobile phase B: 0/20, 2/30, 5/45, 8/55, 10/80, 14/80, 14.1/20 and 18/20[2]	Gradient Elution
Flow Rate	Not Specified	Not Specified	Not Specified
Detection Wavelength	290 nm[1][2]	290 nm[2]	230 nm[3]
Column Temperature	Not Specified	25°C[2]	Not Specified
Injection Volume	Not Specified	3 $\mu$ L[2]	Not Specified
Run Time	Within 10 min[1]	18 min[2]	Not Specified

## II. Performance Comparison of Validated Methods

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[4] The following table summarizes key validation parameters from different studies, providing a quantitative comparison of their performance. The parameters are in accordance with the International Conference on Harmonisation (ICH) guidelines.[4][5]

Table 2: Comparison of Method Validation Parameters

Parameter	Method A	Method B	Acceptance Criteria (as per ICH)
Linearity ( $r^2$ )	> 0.999	0.9987[6]	$\geq 0.99$
Accuracy (%) Recovery)	98.0% - 102.0%	99.26–101.26%[7]	Typically 80-120% for impurities
Precision (% RSD)	< 2.0%	< 2.0%[8]	$\leq 15\%$ for impurities at the limit
LOD	0.01% (w/w) for most impurities[3]	Not Specified	To be determined
LOQ	0.03% (w/w) for most impurities[3]	Not Specified	To be determined
Robustness	Unaffected by small, deliberate variations[4]	Unaffected by small, deliberate variations[9]	%RSD should be within acceptable limits

### III. Experimental Protocols

This section provides a detailed, representative experimental protocol for the validation of a UPLC method for Telmisartan related substances.

#### A. Forced Degradation Studies

Forced degradation studies are undertaken to demonstrate the stability-indicating nature of the analytical method.[10]

- Acid Degradation: Telmisartan solution (1 mg/mL) is treated with 0.1 M HCl and heated at 80°C for 2 hours.[6] The solution is then neutralized with 0.1 M NaOH.
- Base Degradation: Telmisartan solution (1 mg/mL) is treated with 0.1 M NaOH and heated at 80°C for 2 hours.[6] The solution is then neutralized with 0.1 M HCl.
- Oxidative Degradation: Telmisartan solution (1 mg/mL) is treated with 30% hydrogen peroxide at room temperature for 24 hours.[6]

- Thermal Degradation: Telmisartan solid drug substance is kept in a hot air oven at 105°C for 24 hours.
- Photolytic Degradation: Telmisartan solid drug substance is exposed to UV light (254 nm) and cool, white fluorescent light in a photostability chamber.

## B. Method Validation Protocol

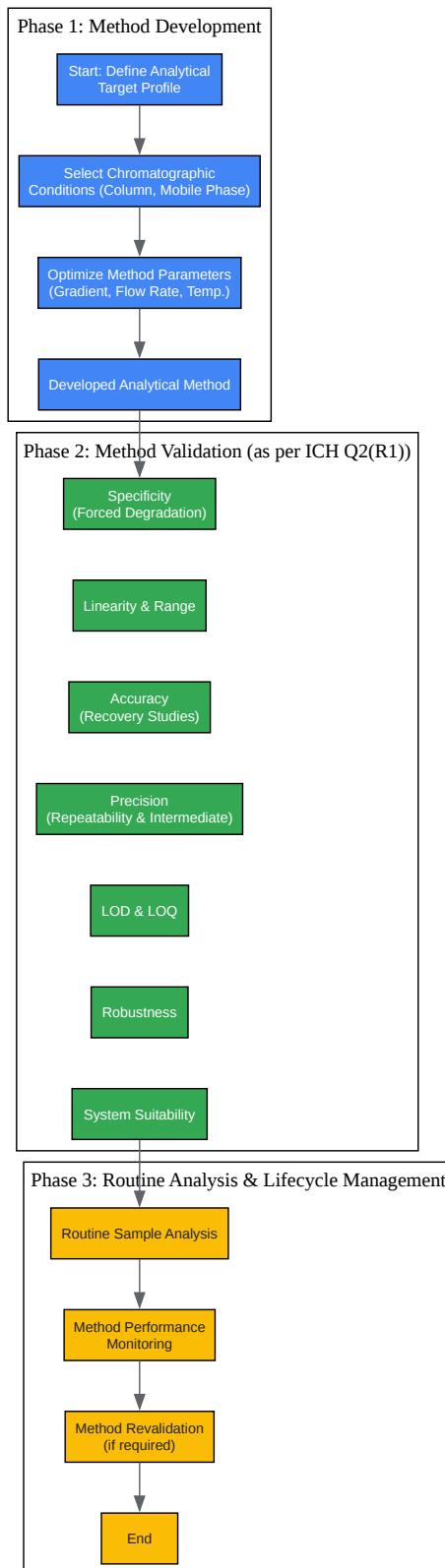
The validation of the UPLC method is performed according to ICH Q2(R1) guidelines.[\[4\]](#)

- Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, is demonstrated by comparing the chromatograms of blank, placebo, standard Telmisartan, and spiked samples.[\[9\]](#) The peak purity of Telmisartan in the stressed samples is also evaluated.
- Linearity: Linearity is established by preparing a series of at least five concentrations of Telmisartan and its related substances, typically ranging from the limit of quantification (LOQ) to 150% of the specification limit. The calibration curve of peak area versus concentration is plotted, and the correlation coefficient ( $r^2$ ) and y-intercept are calculated.
- Accuracy: The accuracy of the method is determined by recovery studies.[\[9\]](#) A known amount of related substances is spiked into the sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery is then calculated.
- Precision:
  - Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same sample solution on the same day and under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas is calculated.
  - Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or using different equipment. The %RSD is calculated to determine the variability.

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
- Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the pH of the mobile phase, column temperature, and flow rate, and observing the effect on the system suitability parameters.[\[4\]](#)  
[\[9\]](#)

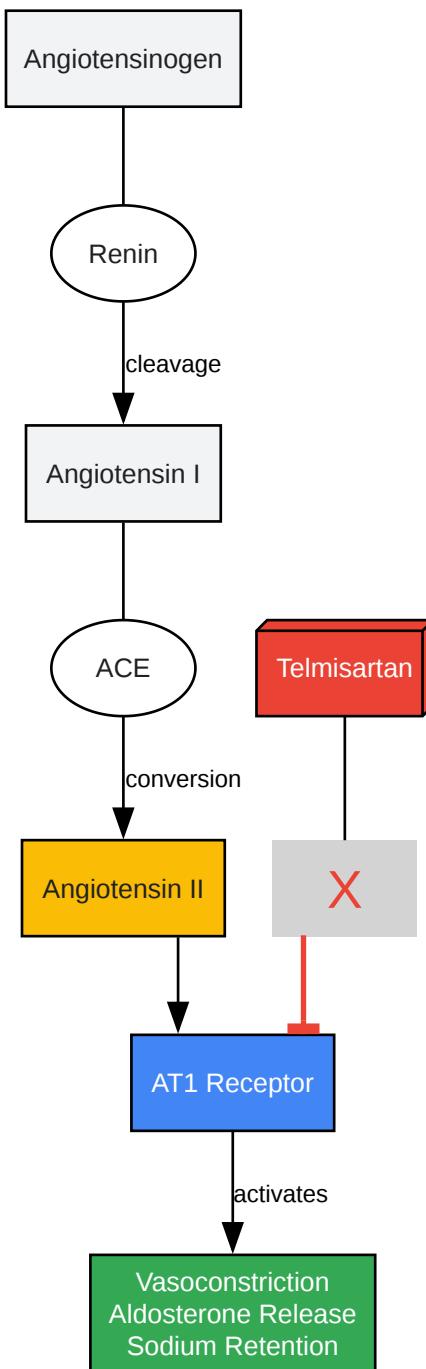
## IV. Workflow and Pathway Diagrams

The following diagrams illustrate the overall workflow of UPLC method validation and a conceptual signaling pathway for Telmisartan's primary mechanism of action.



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Caption: UPLC Method Validation Workflow.



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Caption: Telmisartan's Mechanism of Action.

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